(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol
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Overview
Description
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a nitrophenol group, a benzo[d]thiazole moiety, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the methylthio group: The benzo[d]thiazole derivative is then treated with methyl iodide in the presence of a base to introduce the methylthio substituent.
Formation of the imine linkage: The methylthio-substituted benzo[d]thiazole is reacted with 4-nitrosalicylaldehyde under basic conditions to form the imine linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as alkylation or acylation, using appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-chlorophenol
- (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-bromophenol
Uniqueness
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.
Biological Activity
The compound (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-(methylthio)benzo[d]thiazole and 4-nitrophenol. The general reaction pathway can be summarized as follows:
-
Reagents :
- 2-(Methylthio)benzo[d]thiazole
- 4-Nitrophenol
- Appropriate solvent (e.g., ethanol)
-
Reaction Conditions :
- Stirring at elevated temperatures for several hours.
-
Yield and Purification :
- The product is typically purified through recrystallization or chromatography to obtain high purity.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of benzothiazole derivatives. The compound has shown moderate to good activity against various bacterial strains, as summarized in the following table:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
The results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that this compound has selective toxicity. For instance, in B16F10 murine melanoma cells, the compound did not exhibit cytotoxic effects at concentrations below 20 µM, indicating a favorable safety profile for potential therapeutic use.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or disruption of bacterial cell wall synthesis. Preliminary studies suggest that the compound may interfere with the metabolic pathways of bacteria, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at Korea Science demonstrated that derivatives similar to this compound exhibited a broad spectrum of antimicrobial activity. The study emphasized the importance of structural modifications in enhancing biological activity.
- In Vivo Studies : Another research effort highlighted in MDPI explored the in vivo efficacy of benzothiazole derivatives in animal models. The findings indicated promising results in reducing infection rates and improving survival outcomes when treated with these compounds.
Properties
IUPAC Name |
2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-15-17-12-4-2-10(7-14(12)23-15)16-8-9-6-11(18(20)21)3-5-13(9)19/h2-8,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUBBCQXNCLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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